4-Bromo-2,3,5,6-tetrafluoroaniline
Overview
Description
4-Bromo-2,3,5,6-tetrafluoroaniline is an organic compound with the molecular formula C6H2BrF4NH2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine and fluorine atoms. This compound is known for its unique chemical properties and is used as a building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3,5,6-tetrafluoroaniline can be synthesized through several methods. One common method involves the bromination of 2,3,5,6-tetrafluoroaniline using bromine or a bromine source under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3,5,6-tetrafluoroaniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Major Products Formed:
Substitution Reactions: Products include various substituted anilines.
Oxidation Reactions: Products include nitroanilines and nitrosoanilines.
Reduction Reactions: Products include primary amines and other reduced derivatives
Scientific Research Applications
4-Bromo-2,3,5,6-tetrafluoroaniline is utilized in various scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and fluorinated compounds.
Biology: It is used in the study of enzyme interactions and protein labeling.
Medicine: The compound is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is employed in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 4-Bromo-2,3,5,6-tetrafluoroaniline involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their activity. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
- 2,3,4,5,6-Pentafluoroaniline
- 2,4-Difluoroaniline
- 2,6-Difluoroaniline
- 2,3,4-Trifluoroaniline
- 3,4-Difluoroaniline
- 4-Bromo-2,5-difluoroaniline
Comparison: 4-Bromo-2,3,5,6-tetrafluoroaniline is unique due to the presence of both bromine and multiple fluorine atoms on the benzene ring. This combination imparts distinct electronic and steric properties, making it more reactive and versatile compared to other fluorinated anilines. The presence of bromine also allows for further functionalization through substitution reactions .
Properties
IUPAC Name |
4-bromo-2,3,5,6-tetrafluoroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUYSMHNMFCPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347182 | |
Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1998-66-9 | |
Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80347182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2,3,5,6-tetrafluoroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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